Cas no 102280-49-9 (5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate)

5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate structure
102280-49-9 structure
Product Name:5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate
CAS No:102280-49-9
MF:C20H25N3O3S
MW:387.495803594589
CID:180108
PubChem ID:298391
Update Time:2025-04-19

5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-Tetrahydro-N-(2-imidazolin-2-yl)-1-naphthylamine p-toluenesulfonate
    • 1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-N-(2-IMIDAZOLIN-2-YL)-, p-TOLUENES ULFONATE
    • N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-4,5-dihydro-1H-imidazol-2-a mine 4-methylbenzenesulfonate (1:1)
    • 2-(5,6,7,8-Tetrahydro-1-naphthylamino)-2-imidazoline p-toluenesulfonate
    • 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-4,5-dihydro-1H-imidazol-1-ium 4-methylbenzenesulfonate
    • 2-Imidazoline, 2-(5,6,7,8-tetrahydro-1-naphthylamino)-, p-toluenesulfonate
    • CCG-36990
    • DTXCID9025112
    • 102280-49-9
    • NCGC00014496-02
    • NSC-170427
    • 4-methylbenzene-1-sulfonic acid; N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
    • N-(5,6,7,8-tetrahydro-1-naphthalenyl)-4,5-dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate
    • NCGC00014496-01
    • NSC170427
    • 4-methylbenzenesulfonic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
    • CAS-102280-49-9
    • NCI170427
    • Tramazoline tosylate
    • NCI60_001374
    • DTXSID1045112
    • 4-methylbenzenesulfonate;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine
    • Tox21_110051
    • CHEMBL1601957
    • NCGC00097600-01
    • N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate
    • NCGC00014496
    • Inchi: 1S/C13H17N3.C7H8O3S/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2-5H,1H3,(H,8,9,10)
    • InChI Key: QDRSWMWTRHEOCY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.N(C1=NCCN1)C1=CC=CC2CCCCC=21

Computed Properties

  • Exact Mass: 387.16185
  • Monoisotopic Mass: 387.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 481
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.2Ų

Experimental Properties

  • Boiling Point: 353°Cat760mmHg
  • Flash Point: 167.3°C
  • PSA: 90.79
  • LogP: 4.09640
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.